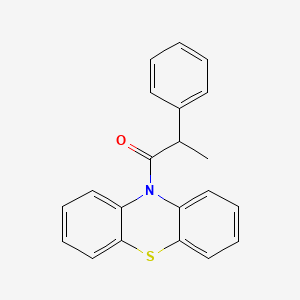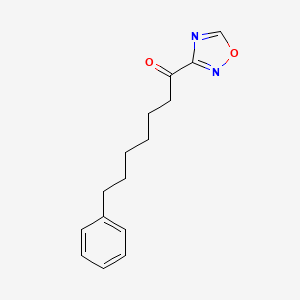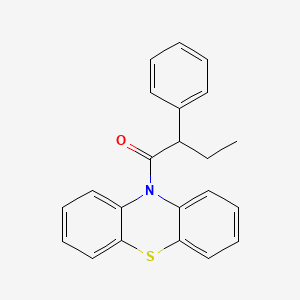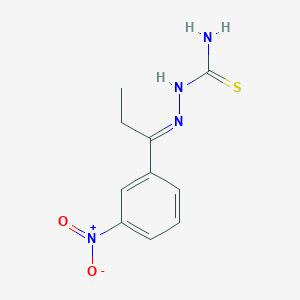
1-(10H-phenothiazin-10-yl)-2-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(10H-Phenothiazin-10-yl)-2-phenylpropan-1-one is a compound that belongs to the phenothiazine class of chemicals Phenothiazines are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-(10H-phenothiazin-10-yl)-2-phenylpropan-1-one typically involves the reaction of phenothiazine with appropriate reagents under controlled conditions. One common method involves the condensation of phenothiazine with benzaldehyde in the presence of a base, followed by oxidation to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(10H-phenothiazin-10-yl)-2-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenothiazine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Industry: The compound is used in the production of dyes and pigments due to its stable chemical structure and vibrant color.
Mechanism of Action
The mechanism of action of 1-(10H-phenothiazin-10-yl)-2-phenylpropan-1-one involves its interaction with various molecular targets. In biological systems, it is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
1-(10H-phenothiazin-10-yl)-2-phenylpropan-1-one can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Known for its antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Properties
Molecular Formula |
C21H17NOS |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-phenothiazin-10-yl-2-phenylpropan-1-one |
InChI |
InChI=1S/C21H17NOS/c1-15(16-9-3-2-4-10-16)21(23)22-17-11-5-7-13-19(17)24-20-14-8-6-12-18(20)22/h2-15H,1H3 |
InChI Key |
JSTQBEJYZPIVJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[N40,Pro1,Tyr4]BB](/img/structure/B10839057.png)
![[Ncy(SO,methyl)10]acyline](/img/structure/B10839061.png)
![[Pip7]OT](/img/structure/B10839065.png)
![[Sar9,Met(O2)11]-SP](/img/structure/B10839066.png)
![[Tyr-Pro-Phe-NH-]2](/img/structure/B10839071.png)
![4-[2-[6-[(6-Amino-1-hydroxy-1-iminohexan-2-yl)-[1-[5-carbamimidamido-2-[[2-[[1,5-dihydroxy-2-[[1-hydroxy-2-[[1-hydroxy-3-(4-hydroxyphenyl)-2-[3-(4-hydroxyphenyl)propanoyl-methylamino]propylidene]amino]-3-phenylpropylidene]amino]-5-iminopentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]pentanoyl]pyrrolidine-3-carbonyl]amino]-6-oxohexyl]imino-2-hydroxyethyl]sulfanyl-2,3,5-trichloro-6-(7,7,9,17,19,19-hexamethyl-4,22-disulfo-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),5,12,15,21-pentaen-13-yl)benzoic acid](/img/structure/B10839079.png)

![[Sar1,Bpa8]AngII](/img/structure/B10839112.png)
![[Sar1,Tdf2]AngII](/img/structure/B10839119.png)


![[Sar1Gly]GAL-B2](/img/structure/B10839136.png)
![[Sar1Ala]GAL-B2](/img/structure/B10839153.png)

